
2-(tert-Butylamino)benzoyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butylamino)benzoyl azide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. The compound features a benzoyl group attached to an azide functional group, with a tert-butylamino substituent on the benzene ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylamino)benzoyl azide typically involves the reaction of 2-(tert-Butylamino)benzoic acid with a suitable azide source, such as sodium azide (NaN₃). The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under controlled temperature conditions to ensure the stability of the azide group .
Industrial Production Methods
Industrial production methods for azides, including this compound, often involve large-scale batch reactions. These methods prioritize safety due to the potentially explosive nature of azides. The use of automated systems and stringent monitoring of reaction parameters are common practices to mitigate risks.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butylamino)benzoyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: Azides are known to undergo [3+2] cycloaddition reactions with alkynes to form triazoles, a reaction commonly referred to as the Huisgen cycloaddition.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂).
Cycloaddition: Alkynes in the presence of a copper catalyst for the Huisgen cycloaddition.
Major Products Formed
Primary Amines: Formed from the reduction of the azide group.
Triazoles: Formed from the cycloaddition reaction with alkynes.
Aplicaciones Científicas De Investigación
2-(tert-Butylamino)benzoyl azide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(tert-Butylamino)benzoyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of intermediates such as nitrenes, which can further react to form amines or triazoles .
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Azide: Similar structure but lacks the tert-butylamino group.
Phenyl Azide: Contains an azide group attached to a phenyl ring without additional substituents.
2-Aminobenzoyl Azide: Similar structure but with an amino group instead of a tert-butylamino group.
Uniqueness
2-(tert-Butylamino)benzoyl azide is unique due to the presence of the tert-butylamino group, which can influence its reactivity and stability. This substituent can provide steric hindrance and electronic effects that differentiate it from other azides, making it useful in specific synthetic applications and research contexts .
Propiedades
Número CAS |
31562-05-7 |
|---|---|
Fórmula molecular |
C11H14N4O |
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
2-(tert-butylamino)benzoyl azide |
InChI |
InChI=1S/C11H14N4O/c1-11(2,3)13-9-7-5-4-6-8(9)10(16)14-15-12/h4-7,13H,1-3H3 |
Clave InChI |
GLVJPNBQUZDUEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC1=CC=CC=C1C(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


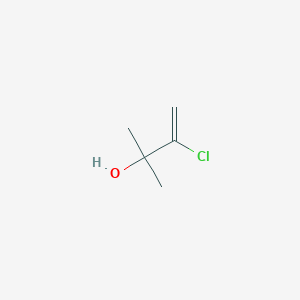







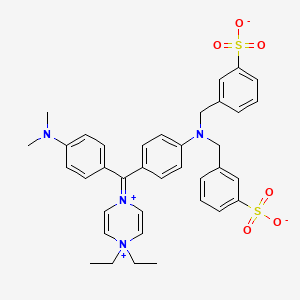
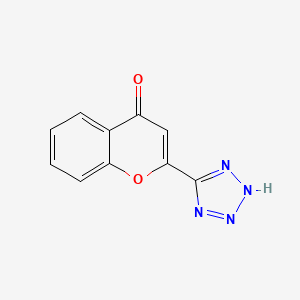
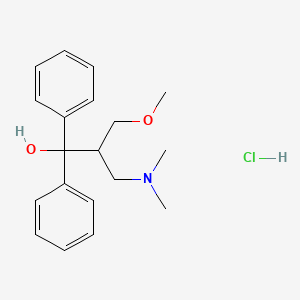
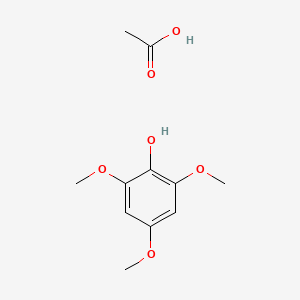

![N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]formamide](/img/structure/B14689155.png)
